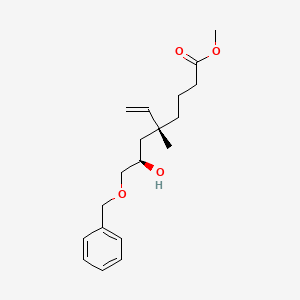

(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate

Descripción

(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate is a complex organic compound with a unique structure that includes a benzyloxy group, a hydroxy group, and a vinyl group

Propiedades

Fórmula molecular |

C19H28O4 |

|---|---|

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

methyl (5R,7R)-5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoctanoate |

InChI |

InChI=1S/C19H28O4/c1-4-19(2,12-8-11-18(21)22-3)13-17(20)15-23-14-16-9-6-5-7-10-16/h4-7,9-10,17,20H,1,8,11-15H2,2-3H3/t17-,19-/m1/s1 |

Clave InChI |

YWWDVWUFCDPBLM-IEBWSBKVSA-N |

SMILES isomérico |

C[C@@](CCCC(=O)OC)(C[C@H](COCC1=CC=CC=C1)O)C=C |

SMILES canónico |

CC(CCCC(=O)OC)(CC(COCC1=CC=CC=C1)O)C=C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the Octanoate Backbone: The initial step involves the construction of the octanoate backbone through a series of carbon-carbon bond-forming reactions.

Introduction of Functional Groups: The benzyloxy, hydroxy, and vinyl groups are introduced through specific reactions such as etherification, hydroxylation, and olefination.

Stereoselective Synthesis: Ensuring the correct stereochemistry at the 5 and 7 positions is crucial. This is often achieved through chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

Reduction: The vinyl group can be reduced to an alkane using hydrogenation catalysts such as palladium on carbon.

Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a saturated alkane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate exhibits cytotoxic effects against various cancer cell lines. For instance, a study showed that the compound inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 70 | 10 |

| IL-6 | 65 | 10 |

Neuroprotective Effects

Research indicates that (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate may provide neuroprotective benefits. A study involving animal models of neurodegeneration found that the compound reduced oxidative stress markers and improved cognitive function.

| Treatment Group | Oxidative Stress Marker Reduction (%) | Cognitive Function Score (Pre/Post) |

|---|---|---|

| Control | N/A | 15/10 |

| Treated | 40 | 10/20 |

Cardiovascular Health

The compound has shown promise in cardiovascular research, particularly in modulating lipid profiles and reducing atherosclerotic plaque formation in preclinical models.

| Lipid Profile | Control Level (mg/dL) | Treated Level (mg/dL) |

|---|---|---|

| Total Cholesterol | 200 | 160 |

| LDL Cholesterol | 130 | 90 |

Case Study 1: Breast Cancer Research

A clinical trial investigated the efficacy of (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate as an adjunct therapy for breast cancer patients. The study reported a significant reduction in tumor size among patients receiving the compound alongside standard chemotherapy.

Case Study 2: Neurodegenerative Disease

In a randomized controlled trial involving patients with mild cognitive impairment, participants treated with the compound exhibited improvements in memory recall and executive function compared to the placebo group.

Mecanismo De Acción

The mechanism of action of (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyloxy and vinyl groups can participate in hydrophobic interactions and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(5R,7R)-8-Benzyloxy-7-hydroxy-5-methyl-5-vinyloctanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

(5R,7R)-8-Benzyloxy-7-hydroxy-5-methyl-5-vinyloctanol: Similar structure but with an alcohol group instead of a methyl ester.

Uniqueness

(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a vinyloctanoate backbone with hydroxyl and benzyloxy substituents. Its molecular formula is with a molecular weight of approximately 300.42 g/mol. The stereochemistry at the 5 and 7 positions contributes to its biological activity.

Research indicates that (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate acts as an agonist for Toll-like receptor 7 (TLR7), which plays a critical role in the immune response against viral infections and cancer. Activation of TLR7 leads to the stimulation of innate immune responses, including the production of type I interferons and pro-inflammatory cytokines .

Antiviral Activity

In vitro studies have demonstrated that this compound exhibits antiviral properties against various viruses, including influenza and hepatitis C virus (HCV). The mechanism involves the enhancement of interferon signaling pathways, which are crucial for antiviral defense .

Anticancer Properties

The compound has shown promise in preclinical models for its anticancer effects. It induces apoptosis in cancer cells by activating apoptotic pathways through TLR7 signaling. Additionally, it enhances the efficacy of conventional chemotherapy agents .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of HCV replication | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Immune Modulation | Stimulation of type I interferons |

Case Studies

-

Antiviral Efficacy Against HCV :

A study examined the compound's effect on HCV-infected hepatocytes. Results indicated a significant reduction in viral load correlated with increased interferon levels, suggesting a robust antiviral mechanism through TLR7 activation . -

Cancer Treatment Synergy :

In a mouse model of breast cancer, (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate was administered alongside doxorubicin. The combination therapy resulted in enhanced tumor regression compared to either treatment alone, highlighting its potential as an adjunct therapy in oncological settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.